molecular formula C20H21ClN2O3S B7692864 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide

4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide

Cat. No. B7692864
M. Wt: 404.9 g/mol
InChI Key: MNCBNIYZBSDNHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide involves the inhibition of 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide. This enzyme is involved in the regulation of several signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation. Inhibition of 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide by 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide leads to the activation of the Wnt/β-catenin pathway, which can promote cell survival and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, including breast cancer, pancreatic cancer, and prostate cancer cells. It has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy.
In vivo studies have shown that 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide can inhibit tumor growth and metastasis in mouse models of breast cancer and pancreatic cancer. It has also been shown to improve cognitive function in mouse models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide in lab experiments include its potent inhibitory activity against 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide, its ability to inhibit cancer cell growth and sensitize them to chemotherapy, and its potential therapeutic applications in various diseases.
The limitations of using 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide in lab experiments include its low solubility in water, which can limit its bioavailability and require the use of organic solvents. It can also exhibit off-target effects, which can complicate the interpretation of experimental results.

Future Directions

For the research on 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide include the development of more potent and selective 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide inhibitors, the identification of new therapeutic applications in various diseases, and the investigation of its potential combination with other drugs for synergistic effects. Additionally, the development of new formulation strategies to improve its solubility and bioavailability can also be explored.

Synthesis Methods

The synthesis of 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide involves several steps. The starting material is 2-hydroxy-7-methylquinoline, which is reacted with chloroacetyl chloride to form 2-chloroacetyl-7-methylquinoline. This intermediate is then reacted with propylamine and sodium hydride to form the final product, 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide.

Scientific Research Applications

4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to inhibit glycogen synthase kinase-3 (4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide has also been implicated in several diseases, including cancer, Alzheimer's disease, and diabetes, making it an attractive target for drug development.

properties

IUPAC Name

4-chloro-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3S/c1-3-10-23(27(25,26)18-8-6-17(21)7-9-18)13-16-12-15-5-4-14(2)11-19(15)22-20(16)24/h4-9,11-12H,3,10,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCBNIYZBSDNHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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